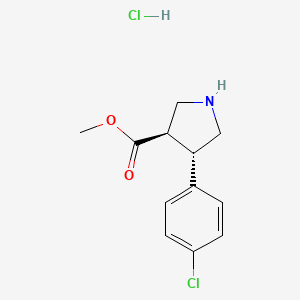
4,5-Dichloro-6-fluoro-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-6-fluoro-2-methylpyrimidine (DCFP) is an important compound in the field of organic synthesis. It is used as a starting material in the synthesis of a variety of organic compounds, including heterocyclic compounds, pharmaceuticals, and agrochemicals. DCFP is also the key intermediate in the manufacture of several fluorinated drugs and pesticides.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-6-fluoro-2-methylpyrimidine is not well understood. However, it is believed that the chloro-fluoro substitution at the 6-position of the pyrimidine ring is responsible for the biological activity of the compound. The chlorine and fluorine atoms interact with the active sites of enzymes, resulting in the inhibition of their activity. This inhibition of enzyme activity can lead to a variety of biological effects, including the inhibition of cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
4,5-Dichloro-6-fluoro-2-methylpyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cells in vitro, as well as to inhibit the growth of tumors in animals. It has also been shown to have anti-inflammatory activity, and to reduce the production of reactive oxygen species in cells. Additionally, 4,5-Dichloro-6-fluoro-2-methylpyrimidine has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450.
Advantages and Limitations for Lab Experiments
4,5-Dichloro-6-fluoro-2-methylpyrimidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is available commercially. Additionally, it is relatively stable, and it has a low melting point, which makes it easy to handle and store. However, 4,5-Dichloro-6-fluoro-2-methylpyrimidine is a toxic compound, and it should be handled with caution. Additionally, it is not soluble in water, so it must be used in organic solvents.
Future Directions
4,5-Dichloro-6-fluoro-2-methylpyrimidine has potential for use in a variety of scientific research applications. It could be used to synthesize a variety of fluorinated drugs and pesticides, as well as compounds with potential anti-tumor and anti-inflammatory activity. Additionally, 4,5-Dichloro-6-fluoro-2-methylpyrimidine could be used to study the mechanism of action of drugs, and to develop new drugs with improved efficacy and safety profiles. Finally, 4,5-Dichloro-6-fluoro-2-methylpyrimidine could be used to study the biochemical and physiological effects of drugs, and to develop new drugs with improved efficacy and safety profiles.
Synthesis Methods
4,5-Dichloro-6-fluoro-2-methylpyrimidine is synthesized from 2-amino-4,5-dichloro-6-fluoropyrimidine by a two-step process. In the first step, the pyrimidine is converted to 2-amino-4,5-dichloro-6-fluoropyrimidine-5-carbonitrile (4,5-Dichloro-6-fluoro-2-methylpyrimidine-CN) by reaction with thionyl chloride and sodium azide. In the second step, the carbonitrile is hydrolyzed to 4,5-Dichloro-6-fluoro-2-methylpyrimidine by reaction with aqueous acid. This two-step process is the most commonly used method for the synthesis of 4,5-Dichloro-6-fluoro-2-methylpyrimidine.
Scientific Research Applications
4,5-Dichloro-6-fluoro-2-methylpyrimidine is used in a wide range of scientific research applications. It is used as a starting material for the synthesis of a variety of heterocyclic compounds and pharmaceuticals. It is also used in the synthesis of fluorinated drugs and pesticides. 4,5-Dichloro-6-fluoro-2-methylpyrimidine has also been used in the synthesis of compounds with potential anti-tumor and anti-inflammatory activity, as well as compounds with potential antiviral activity.
properties
IUPAC Name |
4,5-dichloro-6-fluoro-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2FN2/c1-2-9-4(7)3(6)5(8)10-2/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCROHMURCDTKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-6-fluoro-2-methylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6361231.png)












